(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine typically involves the reaction of a thiophene derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as distillation or crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology: It may be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Industry: In materials science, the compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can affect the compound’s ability to participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is similar in structure and is used in organic electronics due to its high charge mobility and extended π-conjugation.
Benzo[b]thieno[2,3-d]thiophene (BTT): Another similar compound used in organic semiconductors, known for its p-type thin film transistor performance.
Uniqueness
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine is unique due to the presence of the benzenesulfonyl group, which imparts specific electronic properties to the molecule. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the development of organic electronic materials.
Properties
IUPAC Name |
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-12-8-9-6-7-16-11(9)17(14,15)10-4-2-1-3-5-10/h1-8,13H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZWNNVVNOMBM-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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